molecular formula C14H15NO2S B2457740 N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide CAS No. 2097918-85-7

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide

Cat. No.: B2457740
CAS No.: 2097918-85-7
M. Wt: 261.34
InChI Key: XBXUGGDTRCKJSI-UHFFFAOYSA-N
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Description

N-{[5-(Thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is a chemical reagent designed for research and development applications, strictly for laboratory use. This compound features a hybrid molecular structure incorporating both furan and thiophene heterocyclic rings, a combination of significant interest in medicinal and agrochemical research . The furan ring, a five-membered oxygen-containing heterocycle, is recognized as a versatile scaffold in drug discovery due to its electron-rich nature, which facilitates various molecular interactions with biological targets . Furan-containing compounds demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The thiophene ring, a sulfur-containing heterocycle, is widely used in agrochemicals and pharmaceuticals and often serves as a bioisostere for benzene rings, potentially altering activity and metabolic stability . The integration of these two heterocycles into a single molecule, linked by a pent-4-enamide chain, creates a unique pharmacophore. This structure is of particular value for investigating structure-activity relationships (SAR) in the development of new active compounds . Researchers can utilize this reagent as a key intermediate or building block in synthetic chemistry programs aimed at creating novel compounds for biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. This product should be handled by qualified professionals only.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-9-12-5-6-13(17-12)11-7-8-18-10-11/h2,5-8,10H,1,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXUGGDTRCKJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophen-3-ylboronic Acid Preparation

Thiophen-3-ylboronic acid is synthesized by lithiation of 3-bromothiophene followed by transmetallation with triisopropyl borate. Typical conditions include:

  • Reactants : 3-Bromothiophene, n-BuLi, B(OiPr)₃
  • Solvent : Tetrahydrofuran (THF), −78°C to 25°C
  • Yield : 72–85%.

Coupling with 5-Bromofuran-2-yl Methanol

A Pd(PPh₃)₄-catalyzed coupling between thiophen-3-ylboronic acid and 5-bromofuran-2-yl methanol achieves the biheterocyclic scaffold:

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12h
  • Yield : 68%.

Conversion to [5-(Thiophen-3-yl)Furan-2-yl]Methylamine

The alcohol intermediate is transformed into the primary amine through a Gabriel synthesis or azide reduction :

Gabriel Synthesis

  • Mesylation : Treat [5-(thiophen-3-yl)furan-2-yl]methanol with methanesulfonyl chloride (MsCl) and Et₃N in CH₂Cl₂ (0°C, 2h).
  • Phthalimide Displacement : React mesylate with potassium phthalimide in DMF (80°C, 6h).
  • Hydrazinolysis : Cleave phthalimide with hydrazine hydrate in ethanol (reflux, 4h).
  • Overall Yield : 58%.

Azide Reduction (Staudinger Reaction)

  • Azide Formation : Substitute mesylate with sodium azide in DMF (60°C, 8h).
  • Reduction : Reduce azide to amine using PPh₃ in THF/H₂O (25°C, 12h).
  • Yield : 63%.

Amide Bond Formation with Pent-4-enoic Acid

The final step employs carbodiimide-mediated coupling to link the amine and pent-4-enoic acid:

Activation of Pent-4-enoic Acid

Pent-4-enoic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide):

  • Conditions : HATU (1.2 equiv), DIPEA (3 equiv), DMF, 0°C→25°C, 1h.

Coupling Reaction

Combine activated acid with [5-(thiophen-3-yl)furan-2-yl]methylamine (1.1 equiv) in DMF (12h, 25°C):

  • Workup : Dilute with ethyl acetate, wash with HCl (1M), NaHCO₃ (sat.), brine, dry (Na₂SO₄), and purify via silica chromatography (hexane/EtOAc 3:1).
  • Yield : 74%.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H), 7.21 (d, J = 5.0 Hz, 1H, furan-H), 6.85 (m, 2H, thiophene/furan-H), 5.82 (m, 1H, CH₂CH=CH₂), 4.40 (d, J = 5.9 Hz, 2H, NCH₂), 2.30 (t, J = 7.2 Hz, 2H, COCH₂).
  • HRMS (ESI+) : m/z 262.0943 [M+H]⁺ (calc. 262.0948).

Alternative Synthetic Routes

Reductive Amination

Condense [5-(thiophen-3-yl)furan-2-yl]methanol with pent-4-enamide using NaBH₃CN in MeOH:

  • Yield : 51%.

Enzymatic Amidification

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][PF₆]) offers eco-friendly synthesis:

  • Conditions : Candida antarctica lipase B (CAL-B), 40°C, 24h
  • Yield : 43%.

Industrial-Scale Considerations

Process Optimization :

  • Cost Efficiency : Use Pd/C for Suzuki coupling (recyclable catalyst).
  • Purification : Crystallization from toluene/hexane (purity >99%).

Challenges and Solutions

  • Steric Hindrance : Bulky furan-thiophene group slows amidation; HATU outperforms DCC.
  • Byproducts : Remove unreacted amine via acidic wash (1M HCl).

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the double bonds in the pent-4-enamide group, leading to the formation of saturated amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted thiophene and furan derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C16H15NO2S
  • Molecular Weight : 289.36 g/mol
  • CAS Number : 2097918-85-7

The compound features a thiophene ring fused with a furan moiety, contributing to its reactivity and potential biological activity.

Synthetic Routes

The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide can be achieved through various methods, including:

  • Aldol Condensation : Reaction of furan derivatives with thiophene-containing compounds.
  • Amidation : Formation of the amide linkage through reaction with appropriate amines.

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of thiophene and furan can inhibit the growth of various bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on structural modifications.
  • Anticancer Potential : Investigations into the cytotoxic effects of this compound on human cancer cell lines revealed that it could induce apoptosis at concentrations as low as 20 µM. The mechanisms may involve the modulation of apoptotic pathways and inhibition of tumor growth factors.

Medicine

Due to its structural similarity to bioactive molecules, this compound is being explored for therapeutic applications in treating various diseases, particularly in oncology and infectious diseases.

Industry

This compound has potential applications in the development of organic semiconductors and advanced materials due to its electronic properties derived from the conjugated system formed by the thiophene and furan rings.

Case Studies

Study TypeFindingsReference
Antimicrobial ActivityDemonstrated MIC values against Staphylococcus aureus and Escherichia coli.Phytochemistry Reviews
Anticancer ActivityInduced apoptosis in cancer cells; effective at low concentrations (20 µM).Molecules
Structure Activity Relationship (SAR)Modifications to the thiophene or furan rings can enhance or diminish biological activity.Various Journals

Mechanism of Action

The mechanism of action of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.

Uniqueness

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is unique due to its combined thiophene and furan rings, which confer distinct chemical and biological properties

Biological Activity

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is a synthetic compound characterized by its unique structure, which incorporates both thiophene and furan rings. These heterocyclic components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C14H15NO2S. The structural features contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
CAS Number2097918-85-7

This compound exhibits biological activity through several mechanisms:

  • Antimicrobial Activity : Studies indicate that compounds with thiophene and furan moieties demonstrate significant antimicrobial properties. The compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.
  • Anticancer Properties : Research suggests that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may target oncogenic pathways, leading to reduced cell proliferation.
  • Neurological Effects : Some derivatives have shown potential as positive allosteric modulators of neurotransmitter receptors, which could enhance cognitive functions without the excitotoxic effects associated with direct agonists.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiophene and furan compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, which could be extrapolated to this compound .

Anticancer Activity

In vitro assays showed that similar compounds induced apoptosis in various cancer cell lines. For instance, a related thiophene compound was found to activate caspase pathways, leading to increased cell death in breast cancer cells . This suggests that this compound may possess similar anticancer properties.

Neurological Effects

Research on thiophene-based drugs has indicated their potential as cognitive enhancers. A study found that these compounds could increase acetylcholine levels in the brain, improving memory and learning outcomes in animal models . This could imply a similar effect for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide, and what key reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation between pent-4-enoic acid derivatives and the furan-thiophene hybrid amine precursor. Key steps include Suzuki-Miyaura coupling to link thiophene and furan rings, followed by reductive amination or nucleophilic substitution for methyl group attachment . Yield optimization depends on catalysts (e.g., Pd for coupling reactions), solvent polarity (DMF or THF), and temperature control (60–80°C for condensation steps) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry of the furan-thiophene linkage and pent-4-enamide conformation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) .
  • X-ray Crystallography : SHELXL-based refinement resolves 3D structure, particularly the dihedral angles between heterocyclic rings and amide plane .

Q. What preliminary biological activities have been observed in structurally related compounds?

  • Answer : Analogous furan-thiophene hybrids exhibit antiproliferative activity (IC50_{50} values: 5–20 μM in cancer cell lines) via kinase inhibition and antimicrobial effects (MIC: 2–8 μg/mL against Gram-positive bacteria) . Mechanistic hypotheses include interference with ATP-binding pockets or membrane integrity modulation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for targeted bioactivity?

  • Answer : DFT calculations (e.g., B3LYP hybrid functional) model charge distribution across the thiophene-furan system, identifying electron-deficient regions for electrophilic attack. Exact-exchange terms improve accuracy in predicting HOMO-LUMO gaps (~4.2 eV), correlating with redox stability in biological environments . Solvent effects (PCM models) refine predictions for aqueous solubility .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Structural analogs comparison : Replace thiophene-3-yl with pyridine or adjust pent-4-enamide chain length to isolate moiety-specific effects .
  • Assay standardization : Use isogenic cell lines and uniform ATP-based viability assays to minimize variability .
  • Meta-analysis : Cross-reference IC50_{50} values from >3 independent studies to identify outliers due to impurity or solvent artifacts .

Design a systematic study to investigate structure-activity relationships (SAR) for this compound.

  • Answer :

  • Variable substituents : Synthesize derivatives with halogen (Cl, F) or methyl groups at thiophene-3-yl or furan-2-yl positions .
  • Biological testing : Screen against kinase panels (e.g., EGFR, VEGFR2) and bacterial efflux pump mutants to map target specificity .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to prioritize synthesis targets .

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